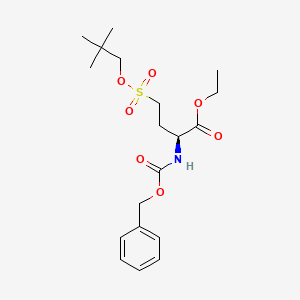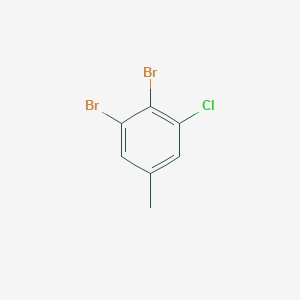
4,5-Dibromo-3-chlorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-3-chlorotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the aromatic ring is substituted with two bromine atoms at the 4th and 5th positions and a chlorine atom at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chlorotoluene typically involves multi-step reactions starting from toluene. One common method includes:
Bromination: Toluene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-3-chlorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 4,5-Dibromo-3-chlorobenzoic acid or 4,5-Dibromo-3-chlorobenzaldehyde.
Reduction: Formation of 4,5-Dibromotoluene or 3-Chlorotoluene.
Applications De Recherche Scientifique
4,5-Dibromo-3-chlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-3-chlorotoluene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the aromatic ring. In oxidation reactions, the methyl group is converted to more oxidized functional groups through the action of oxidizing agents.
Comparaison Avec Des Composés Similaires
4-Bromo-3-chlorotoluene: Similar structure but with only one bromine atom.
3,6-Dibromo-2,4-dichlorotoluene: Contains additional chlorine atoms.
4,5-Dichloro-3-bromotoluene: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 4,5-Dibromo-3-chlorotoluene is unique due to the specific positions of the bromine and chlorine atoms, which influence its reactivity and potential applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C7H5Br2Cl |
|---|---|
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
1,2-dibromo-3-chloro-5-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Clé InChI |
IVCJCJLFPRGXRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


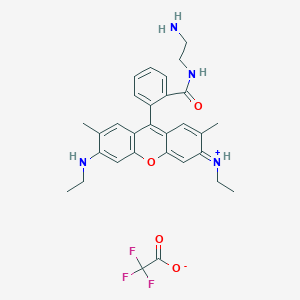
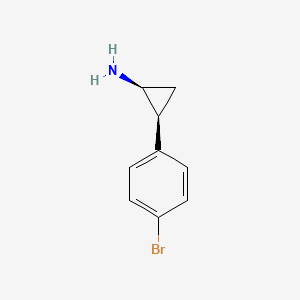
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
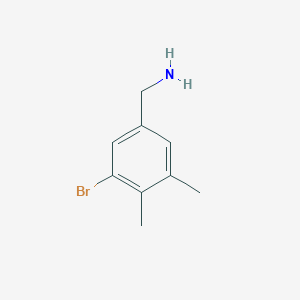
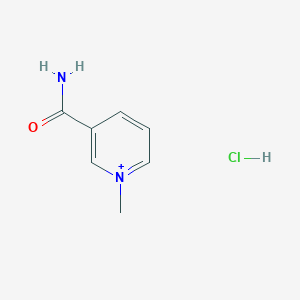
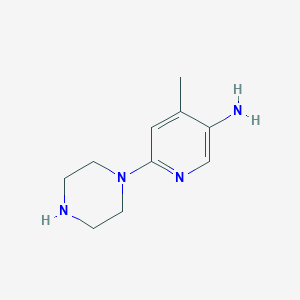
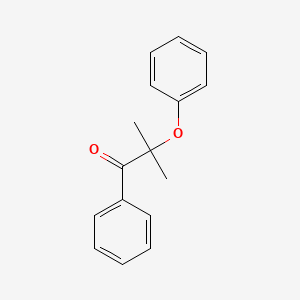

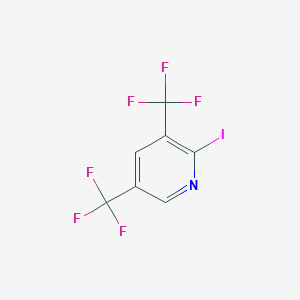
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

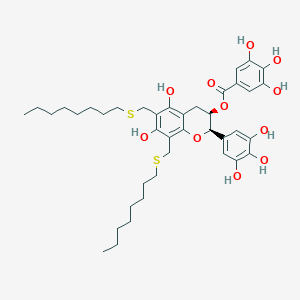
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
